REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:11][CH:12](OCC)[O:13]CC)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[Na+]>Cl>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([O:10][CH2:11][CH2:12][OH:13])[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
N-Acetyl-4-(2,2-diethoxyethoxy)piperidine
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)OCC(OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at room temperature reduction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted several times with chloroform (total 500 mls.)
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo and with a bath temperature below 30° C
|
Type
|
ADDITION
|
Details
|
Water was then added to the stirred solution
|
Type
|
CUSTOM
|
Details
|
the organic solvent evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (10×30 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined chloroform extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed with petroleum ether (2×10 ml.)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |